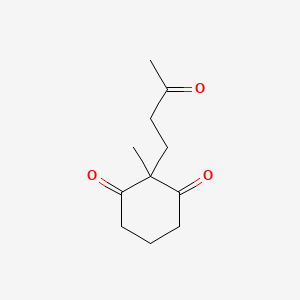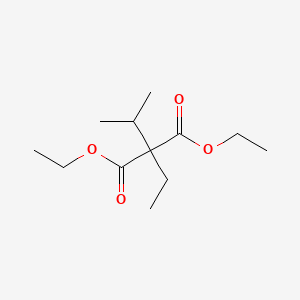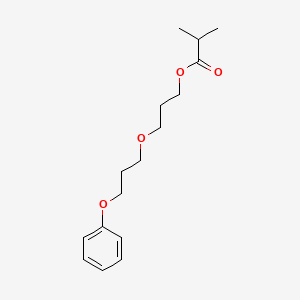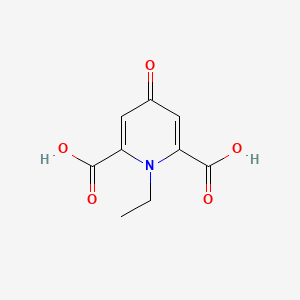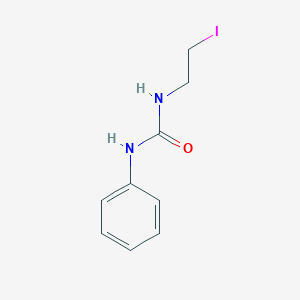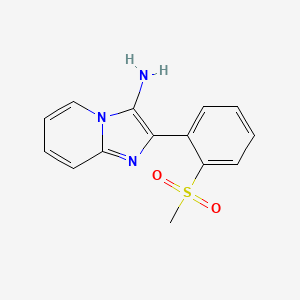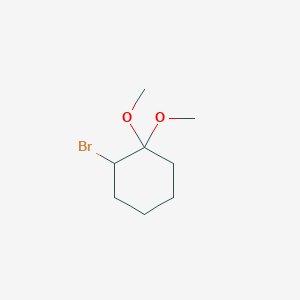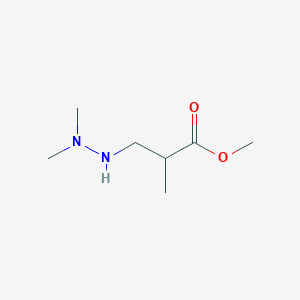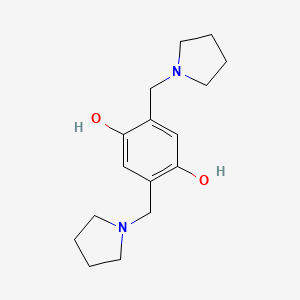
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is a chemical compound with the molecular formula C16H24N2O2. It features a benzene ring substituted with two pyrrolidin-1-ylmethyl groups and two hydroxyl groups at the 1,4-positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrrolidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The hydroxyl groups can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol
- 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
- 2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol
Uniqueness
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol is unique due to the presence of pyrrolidine rings, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5435-22-3 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2,5-bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H24N2O2/c19-15-10-14(12-18-7-3-4-8-18)16(20)9-13(15)11-17-5-1-2-6-17/h9-10,19-20H,1-8,11-12H2 |
InChI-Schlüssel |
BIFNUSXEHXXGNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC(=C(C=C2O)CN3CCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)

